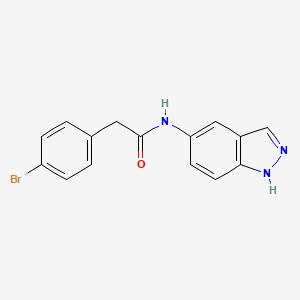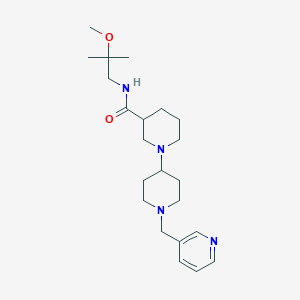![molecular formula C20H25N3O B5424321 N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5424321.png)
N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C20H24N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves the reaction of N-benzylpiperazine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-2-[4-(phenyl)piperazin-1-yl]acetamide
- N-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Uniqueness
N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is unique due to the presence of the 2-methylphenyl group, which may impart specific biological activities and chemical properties that are distinct from other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Eigenschaften
IUPAC Name |
N-benzyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-5-6-10-19(17)23-13-11-22(12-14-23)16-20(24)21-15-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZHJYJFWRHYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B5424240.png)
![2-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5424245.png)
![(6Z)-6-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5424252.png)
![dimethyl 7-amino-8-(2-fluorobenzylidene)-3-(2-fluorophenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5424264.png)
![2-(ethoxymethyl)-4-(3-methoxypiperidin-1-yl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424271.png)
![N-(3-hydroxypropyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5424282.png)
![(4aS*,8aR*)-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5424295.png)

![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5424299.png)

![6-METHYL-2-({2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5424314.png)
![6-hydroxy-5-nitro-2-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidin-4(3H)-one](/img/structure/B5424343.png)
![1-(2-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5424349.png)
